Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

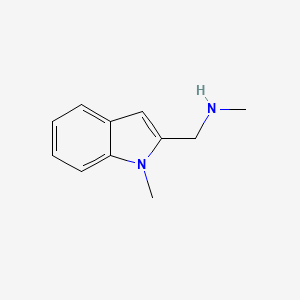

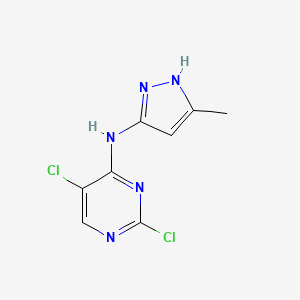

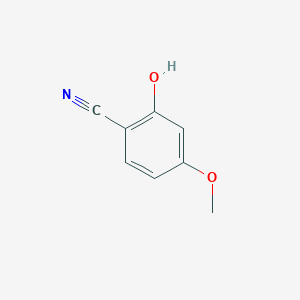

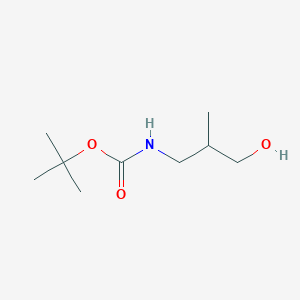

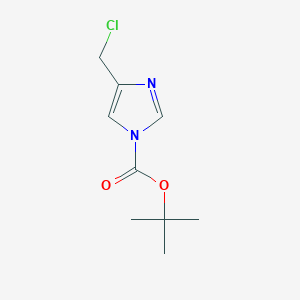

Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 . It is used in research .

Synthesis Analysis

The synthesis of imidazole derivatives, such as Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The imidazole ring is substituted at the 4-position with a chloromethyl group and a tert-butyl carboxylate group .

Aplicaciones Científicas De Investigación

Application 1: Anticancer Drug Intermediate

- Summary of Application : Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate is used as an intermediate in the preparation of anticancer drugs .

- Methods of Application : The method comprises adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20 : 1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid, adding the obtained 4-chloromethyl benzoic acid in organic solvent, cooling to -10~10°C and dropping thionyl chloride, stirring and dropping potassium tert-butoxide, natural-heating to room temperature and stirring, and desolventizing to obtain the final product .

- Results or Outcomes : The invention has the advantages of being moderate and easy to control, simple equipment and sufficient raw materials, low cost, and being suitable for industrial production .

Application 2: Biotin Intermediate

- Summary of Application : Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate is used as a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

- Methods of Application : The compound was synthesized from L-cystine in overall yield 54% through three steps .

- Results or Outcomes : The synthesis resulted in an overall yield of 54% .

Application 3: Synthesis of tert-Butyl (4-(chloromethyl)phenyl)carbamate

- Summary of Application : This compound is used in the synthesis of tert-Butyl (4-(chloromethyl)phenyl)carbamate .

- Methods of Application : The synthesis involves the reaction of the compound with carbamic acid to form the carbamate .

- Results or Outcomes : The product is used in various chemical reactions due to its reactivity .

Application 4: Chloromethylation of Aromatic Compounds

- Summary of Application : The compound is used in the chloromethylation of aromatic compounds .

- Methods of Application : The method involves the treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .

- Results or Outcomes : The process affords the corresponding chloromethyl derivatives in good to excellent yields .

Propiedades

IUPAC Name |

tert-butyl 4-(chloromethyl)imidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-9(2,3)14-8(13)12-5-7(4-10)11-6-12/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVUSNXEJVVWOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469921 |

Source

|

| Record name | Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate | |

CAS RN |

500782-71-8 |

Source

|

| Record name | Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.